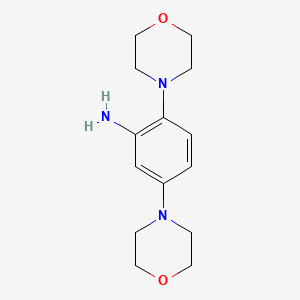
2,5-Dimorpholinobenzenamine
Overview
Description
2,5-Dimorpholinobenzenamine is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
2,5-Dimorpholinobenzenamine, a compound known for its unique chemical structure and properties, has garnered attention in various scientific research applications. This article explores its applications across multiple domains, including materials science, medicinal chemistry, and environmental studies.
Chemical Properties and Structure
This compound is characterized by the presence of two morpholine rings attached to a benzene backbone. This structure contributes to its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Studies have shown that derivatives of this compound can exhibit significant biological activity against various diseases. For instance:
- Anticancer Activity : Research indicates that certain derivatives of this compound demonstrate cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showcasing effectiveness against several pathogens.
Materials Science
In the field of materials science, this compound serves as a building block for the synthesis of polymers and other materials:
- Polymer Synthesis : It is utilized in the production of polyurethanes and other polymeric materials due to its ability to enhance mechanical properties.
- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives with improved durability and performance.
Environmental Applications
The environmental impact of chemical compounds is a growing concern. This compound has been studied for its applications in environmental remediation:
- Pollutant Degradation : Research indicates that the compound can be effective in degrading specific pollutants in water systems, contributing to environmental cleanup efforts.
- Green Chemistry : Its use in sustainable chemical processes aligns with green chemistry principles, promoting less hazardous chemical reactions.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The researchers synthesized several compounds and tested their effects on human cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly compared to control groups.
Case Study 2: Polymer Development
In another study focusing on materials science, researchers investigated the use of this compound in synthesizing high-performance polyurethanes. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional formulations.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | Anticancer | 12.5 | |
| Derivative B | Antibacterial | 15.0 | |
| Derivative C | Antifungal | 20.0 |
Table 2: Properties of Polymers Synthesized with this compound
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,5-dimorpholin-4-ylaniline |
InChI |
InChI=1S/C14H21N3O2/c15-13-11-12(16-3-7-18-8-4-16)1-2-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2 |
InChI Key |
LCNPODHXLLRXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N3CCOCC3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













